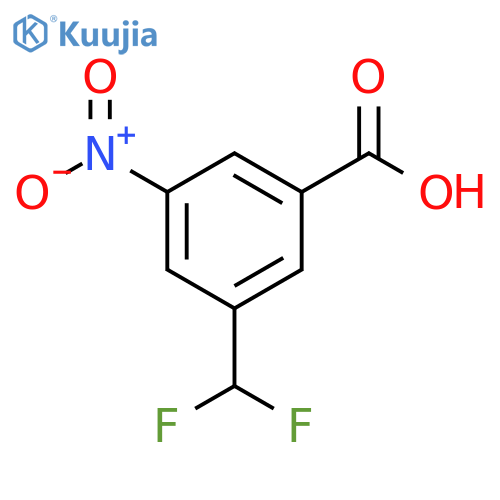Cas no 2248328-45-0 (Benzoic acid, 3-(difluoromethyl)-5-nitro-)

2248328-45-0 structure
商品名:Benzoic acid, 3-(difluoromethyl)-5-nitro-
CAS番号:2248328-45-0
MF:C8H5F2NO4
メガワット:217.126409292221
CID:6465827
Benzoic acid, 3-(difluoromethyl)-5-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-(difluoromethyl)-5-nitro-
-
- インチ: 1S/C8H5F2NO4/c9-7(10)4-1-5(8(12)13)3-6(2-4)11(14)15/h1-3,7H,(H,12,13)
- InChIKey: QEIDKSDSGLBSAD-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC([N+]([O-])=O)=CC(C(F)F)=C1
じっけんとくせい
- 密度みつど: 1.531±0.06 g/cm3(Predicted)
- ふってん: 342.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.19±0.10(Predicted)
Benzoic acid, 3-(difluoromethyl)-5-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509866-0.1g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
| Enamine | EN300-6509866-0.5g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.5g |
$671.0 | 2025-03-14 | |
| Enamine | EN300-6509866-0.25g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
| Enamine | EN300-6509866-0.05g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
| Enamine | EN300-6509866-2.5g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
| Enamine | EN300-6509866-10.0g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 | |
| Enamine | EN300-6509866-1.0g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6509866-5.0g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 |
Benzoic acid, 3-(difluoromethyl)-5-nitro- 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
2248328-45-0 (Benzoic acid, 3-(difluoromethyl)-5-nitro-) 関連製品
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
